molecular formula C11H11BrFNO B3072659 2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide CAS No. 1016822-63-1

2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide

Cat. No.: B3072659
CAS No.: 1016822-63-1
M. Wt: 272.11 g/mol
InChI Key: RDBKFRXMWVBWIM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBKFRXMWVBWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with cyclopropylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it a versatile building block for synthesizing other compounds.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Biology

The compound is under investigation for its potential biological activities. Preliminary studies suggest that it may interact with specific biological macromolecules, which could lead to:

  • Enzyme Inhibition: The compound's structure allows it to potentially inhibit enzymes involved in various metabolic pathways.
  • Receptor Binding Studies: It can be used to design probes for studying receptor-ligand interactions, particularly in the context of drug discovery.

Medicine

The medicinal applications of this compound are promising:

  • Therapeutic Potential: Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties. Thus, this compound may be explored for similar effects.
  • Drug Development: Its unique chemical properties make it a candidate for developing new therapeutic agents targeting specific diseases.
Compound NameActivity TypeReference
This compoundEnzyme Inhibition
Similar Fluorinated CompoundsAnticancer Activity
Cyclopropyl-containing AnalogsAnti-inflammatory

Note: The above table summarizes findings from various studies on compounds related to this compound.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Substituents (Aromatic Ring) Amide Substituent Molecular Weight Key Features/Applications Reference
This compound Br (C2), F (C5) Cyclopropylmethyl 272.11 Enhanced metabolic stability
5-Bromo-2-fluoro-N-methylbenzamide Br (C5), F (C2) Methyl 246.06 SARS-CoV-2 inhibitor precursor
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br (C4), F (C5), Cl (C2) 2-Chloro-6-fluorophenyl 458.19 High-yield (90%) antiviral agent
2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide Cl (C2), CF₃, Cl (aryl) Cyclopropyl 528.21 Agrochemical candidate
2-Bromo-N-(3-chloro-4-methoxyphenyl)-5-fluorobenzamide Br (C2), F (C5) 3-Chloro-4-methoxyphenyl 358.59 Potential electron-donor effects
2-Bromo-N-[3-(dimethylamino)propyl]-5-fluorobenzamide Br (C2), F (C5) Dimethylaminopropyl 303.17 Tertiary amine for H-bonding
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Br (C5), F (C2) 2-Methoxyphenyl 324.15 Ortho-methoxy steric hindrance

Key Comparative Insights

Substituent Positioning and Electronic Effects
  • Bromine/Fluorine Orientation: The target compound’s bromine (C2) and fluorine (C5) create distinct electronic effects compared to analogues like 5-bromo-2-fluoro-N-methylbenzamide (Br at C5, F at C2).
  • Amide Substituents: Cyclopropylmethyl: Introduces steric hindrance and metabolic stability due to the cyclopropane ring’s rigidity, contrasting with methyl () or aryl groups (). This feature may enhance membrane permeability in drug design . Dimethylaminopropyl: The tertiary amine in ’s compound enables hydrogen bonding, absent in the target compound, which could influence solubility and target affinity .

Biological Activity

2-Bromo-N-(cyclopropylmethyl)-5-fluorobenzamide, a compound with significant structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique combination of bromine and fluorine substituents, along with a cyclopropylmethyl group, positions it as a candidate for various therapeutic applications.

The compound's molecular formula is C11_{11}H12_{12}BrFNO, and it has a molecular weight of approximately 274.12 g/mol. The presence of the bromine and fluorine atoms enhances its reactivity and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. The halogen substituents can participate in halogen bonding, which may enhance binding affinity to target proteins or receptors. This interaction can modulate enzyme activity and influence various signaling pathways within cells.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through modulation of sigma receptors, particularly σ2R, which are implicated in cancer cell proliferation and survival .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics or antimicrobial agents .
  • Neurological Effects : Research indicates that compounds with similar structures may influence metabotropic glutamate receptors (mGluRs), which are critical in neurological disorders. This suggests that this compound could have implications in treating conditions like anxiety and depression .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Studies : In vitro studies demonstrated that similar benzamide derivatives could inhibit cell growth in breast cancer models by downregulating dihydrofolate reductase (DHFR), suggesting a possible mechanism for this compound's anticancer properties .
  • Sigma Receptor Modulation : Research on sigma receptors indicates that compounds targeting σ2R can induce apoptosis in cancer cells. The conformational flexibility of benzamide derivatives allows for enhanced receptor binding, potentially increasing therapeutic efficacy against tumors .
  • Neuropharmacological Effects : Studies exploring mGluR ligands have shown that modulation of these receptors can lead to significant improvements in animal models of anxiety and depression, hinting at the neuropharmacological potential of similar compounds .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
5-Fluoro-2-bromobenzamideStructureAnticancer
N-(Cyclopropylmethyl)-4-fluoroanilineStructureAntimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide
Reactant of Route 2
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2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide

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